Fmoc-N-allyl-hydroxylamine
Description
Significance of Fmoc-N-allyl-hydroxylamine as a Versatile Chemical Reagent
The versatility of this compound stems from the distinct properties of its constituent parts, which allow for the sequential and selective manipulation of functional groups within a molecule. The hydroxylamine (B1172632) moiety itself is a valuable functional group, serving as a precursor for hydroxamic acids, a common motif in metalloproteinase inhibitors, and other nitrogen-containing compounds. google.comresearchgate.net The presence of two different, orthogonally removable protecting groups on the nitrogen and oxygen atoms of the hydroxylamine core is what makes this reagent particularly significant.
In synthetic applications, this compound can be used as a building block to introduce a protected hydroxylamine functionality onto a molecule. chemimpex.comthieme-connect.com For instance, in solid-phase synthesis, the Fmoc group can be removed to allow for the attachment of the molecule to a resin or for further chain elongation, while the allyl group remains to protect the oxygen. google.com This strategy is crucial for creating modified peptides or complex organic molecules where precise control over reactivity is paramount. chemimpex.comnih.gov The ability to introduce hydroxylamine functionalities facilitates the creation of novel molecules with potential therapeutic applications. researchgate.netchemimpex.com
Historical Context and Evolution of N-Protected Hydroxylamines and Fmoc Chemistry
The development of this compound is built upon decades of progress in protecting group chemistry, a cornerstone of modern organic synthesis. The challenge of synthesizing peptides, which involves the stepwise coupling of amino acids, spurred much of this innovation. publish.csiro.aunih.gov
Historically, peptide synthesis was a formidable task due to the need to selectively protect the Nα-amino group of one amino acid while activating its carboxyl group for amide bond formation. publish.csiro.auscispace.com Early breakthroughs included the development of the benzyloxycarbonyl (Z) group in 1932 and later the acid-labile tert-butyloxycarbonyl (Boc) group in the late 1950s. publish.csiro.auscispace.com The Boc group, in particular, became integral to the solid-phase peptide synthesis (SPPS) method developed by R. B. Merrifield in the 1960s, a technology that revolutionized the field and earned him a Nobel Prize. lgcstandards.compeptide.com
However, the Boc/Bzl protection scheme required the repeated use of strong acid for Nα-deprotection, which could lead to side reactions and degradation of the growing peptide chain. publish.csiro.aunih.gov A major landmark was the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Louis A. Carpino and Grace Y. Han in 1970. nih.govpeptide.com In the late 1970s, Eric Atherton and Bob Sheppard adapted Fmoc chemistry for solid-phase synthesis, offering a milder and orthogonal alternative to the Boc strategy. nih.govlgcstandards.com The Fmoc group is stable to acid but is readily cleaved by a mild base, typically piperidine (B6355638). lgcstandards.comiris-biotech.de This new strategy, known as Fmoc/tBu, quickly gained widespread adoption and by the mid-1990s, the vast majority of laboratories were using Fmoc chemistry for peptide synthesis. nih.govnih.gov
Concurrently, the use of N-protected hydroxylamines was expanding. researchgate.netacs.org Initially, simple alkyl or benzyl (B1604629) groups were used for protection. thieme-connect.de The development of more sophisticated protecting groups, such as Boc and Fmoc, for hydroxylamines allowed for their incorporation into more complex synthetic routes, including the solid-phase synthesis of hydroxylamine derivatives and hydroxamic acids. google.comacs.org The synthesis of N,O-disubstituted hydroxylamines became important for creating complex nitrogen-containing compounds. researchgate.net The combination of the well-established Fmoc protecting group with the allyl group on a hydroxylamine core represents a convergence of these historical developments, providing a highly specialized tool for modern synthetic challenges. thieme-connect.com
Orthogonal Protecting Group Strategies Involving Fmoc and Allyl Moieties
Orthogonal protection is a fundamental strategy in multi-step synthesis that employs multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others. fiveable.mewikipedia.org This allows for the selective unmasking and reaction of different functional groups within the same molecule, which is essential for the synthesis of complex targets like modified peptides, carbohydrates, and natural products. fiveable.mejocpr.com
The combination of the Fmoc and allyl protecting groups is a classic example of an orthogonal pair. fiveable.megoogle.com Their distinct cleavage conditions are the basis of their orthogonality and are summarized in the table below.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF) iris-biotech.de | Stable to acids and palladium catalysis google.com |
| Allyl/Allyloxycarbonyl | Allyl/Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) google.comnih.gov | Stable to basic (piperidine) and acidic (TFA) conditions google.comsigmaaldrich.com |
This orthogonality is exploited in numerous synthetic applications. In solid-phase peptide synthesis, an amino acid side chain can be protected with an allyl-based group (e.g., Alloc on a lysine (B10760008) side chain or an allyl ester on aspartic acid), while the temporary Nα-protection is handled by the Fmoc group. nih.govsigmaaldrich.compeptide.com The peptide chain can be elongated by repeatedly removing the Fmoc group with piperidine and coupling the next amino acid. The allyl group remains intact throughout this process. google.com Once the main chain is assembled, the allyl group can be selectively removed using a palladium catalyst to expose the side-chain functionality for further modification, such as cyclization to form a lactam bridge or for the attachment of labels like fluorescent dyes. nih.govpeptide.com
The reagent this compound fully embodies this principle. The Fmoc group can be removed under standard basic conditions to free the nitrogen for acylation or attachment to a solid support. google.com The allyl group, protecting the oxygen, is stable to these conditions and can be removed later in the synthetic sequence using palladium catalysis, liberating the hydroxylamine oxygen for subsequent reactions. google.comnih.gov This dual protection scheme provides chemists with precise, stepwise control over the reactivity of the hydroxylamine moiety, enabling the construction of highly functionalized and complex molecular architectures. thieme-connect.comacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-hydroxy-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-11-19(21)18(20)22-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,17,21H,1,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPQOAGPJVDZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of Fmoc N Allyl Hydroxylamine
Mechanistic Understanding of Fmoc Deprotection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, prized for its stability under acidic conditions and its facile removal under mild basic conditions fiveable.me. Its cleavage from the nitrogen atom of the hydroxylamine (B1172632) proceeds through a well-established elimination mechanism.
Base-Mediated β-Elimination Pathways
The deprotection of the Fmoc group is a classic example of a base-mediated β-elimination (E1cB) reaction. The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine (B6355638) nih.govspringernature.com. The electron-withdrawing nature of the fluorene moiety significantly increases the acidity of this proton, facilitating its removal springernature.com.
Proton Abstraction: A base removes the acidic proton from the β-carbon (C9) of the fluorene ring.
Elimination: The resulting intermediate collapses, cleaving the protecting group and forming dibenzofulvene, carbon dioxide, and the deprotected amine nih.gov.
The liberated dibenzofulvene is a reactive electrophile that can potentially undergo side reactions with nucleophilic residues. Therefore, the base used for deprotection also serves as a scavenger, trapping the DBF to form a stable, inactive adduct nih.govspringernature.comresearchgate.net. The formation of this DBF-adduct can be monitored spectrophotometrically due to its characteristic UV absorbance, allowing for real-time tracking of the deprotection reaction fiveable.me.
Alternative Cleavage Reagent Systems
While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is the standard reagent for Fmoc removal, several factors have driven the search for alternatives iris-biotech.de. These include piperidine's status as a controlled substance in some regions, its toxicity, and its potential to induce side reactions such as aspartimide formation nih.goviris-biotech.deresearchgate.net. Consequently, a range of other bases and reagent systems have been investigated.
Common Alternatives to Piperidine for Fmoc Deprotection
| Reagent | Typical Concentration | Solvent | Key Advantages |
|---|---|---|---|
| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol | Less toxic than piperidine; comparable efficiency in many cases nih.govresearchgate.net. |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Equivalent efficiency to piperidine; not a controlled substance nih.goviris-biotech.deresearchgate.net. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% (v/v) | DMF | Non-nucleophilic, strong base; effective for difficult sequences but can increase side reactions iris-biotech.deresearchgate.net. |
| Pyrrolidine | 20% (v/v) | Green Solvents (e.g., DMSO/EtOAc) | Efficient scavenger of DBF; expands the range of usable "green" solvents acs.org. |
| Morpholine | 50% (v/v) | DMF or DCM | Generally requires higher concentrations and longer reaction times compared to piperidine researchgate.net. |
| 3-(Diethylamino)propylamine (DEAPA) | Not specified | N-octyl-pyrrolidone | Identified as a viable green alternative, minimizing diastereoisomer and aspartimide formation rsc.org. |
The choice of an alternative reagent often involves a trade-off between reaction kinetics, efficiency, cost, safety, and the potential for side reactions. For instance, DBU is highly effective but its strong basicity can be detrimental for sensitive substrates iris-biotech.deresearchgate.net. Pyrrolidine has shown promise for use in more environmentally benign solvent systems acs.org. Studies comparing piperidine, 4-methylpiperidine, and piperazine have found them to be largely interchangeable in terms of yield and purity for many peptide sequences, making them excellent alternatives where the handling of piperidine is problematic nih.govresearchgate.net.
Mechanistic Aspects of Allyl Protecting Group Removal
The allyl group is an orthogonal protecting group to the Fmoc moiety, as it is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under mild, neutral conditions using a palladium(0) catalyst.
Palladium(0)-Catalyzed Allyl Transfer Reactions
The cleavage of the allyl group from the hydroxylamine nitrogen is a well-established organometallic process known as the Tsuji-Trost reaction organic-chemistry.org. The catalytic cycle involves several key steps:
Coordination and Oxidative Addition: The palladium(0) catalyst, typically generated in situ from a precursor like Pd(PPh₃)₄ or Pd₂(dba)₃, coordinates to the double bond of the allyl group. This is followed by an oxidative addition step, where the palladium inserts into the C-N bond, cleaving the allyl group from the hydroxylamine and forming a cationic η³-π-allylpalladium(II) complex organic-chemistry.orgacsgcipr.orgresearchgate.net.
Nucleophilic Attack: A nucleophilic "allyl scavenger" attacks the π-allyl ligand of the palladium complex. This attack can occur either directly on the allyl moiety (for soft nucleophiles) or at the metal center followed by reductive elimination (for hard nucleophiles) organic-chemistry.org.
Product Formation and Catalyst Regeneration: The nucleophilic attack results in the formation of an allylated scavenger molecule and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle acsgcipr.org.
This process is highly efficient and can be carried out under very mild conditions, preserving the integrity of other sensitive functional groups within a molecule acsgcipr.org.
Role of Scavengers in Palladium-Mediated Cleavage
The role of the allyl group scavenger is critical for the success of the deprotection. Without a scavenger, the formation of the π-allylpalladium complex is reversible, and the reaction would not proceed to completion. The scavenger acts as an irreversible trap for the allyl group, effectively driving the equilibrium towards the deprotected product.
A wide variety of nucleophiles have been employed as allyl scavengers. The choice of scavenger depends on factors such as the reaction solvent, the nature of the substrate, and the desired workup procedure.
Selected Scavengers for Palladium-Catalyzed Deallylation
| Scavenger | Type | Characteristics |
|---|---|---|
| Morpholine | Amine | Common, effective, and readily available. |
| Dimedone | Carbon Nucleophile | A soft nucleophile that is highly effective in trapping the allyl group. |
| N,N'-Dimethylbarbituric acid | Heterocyclic | Highly efficient scavenger that can be used in catalytic amounts with a hydride source. |
| Tributyltin hydride | Hydride Source | Acts as both a scavenger and a reducing agent. |
| Polymethylhydrosiloxane (PMHS) | Hydride Source | A mild and environmentally friendly alternative to tin hydrides, often used with a Lewis acid like ZnCl₂ organic-chemistry.org. |
| Thiol-based Reagents | Sulfur Nucleophile | Strong nucleophiles that bind effectively to the allyl group. |
| Solid-Supported Scavengers | Functionalized Polymers/Silica | Insoluble scavengers, such as silica-bound thiols (e.g., SiliaMetS Thiol), are used to remove residual palladium from the final product, which is crucial in pharmaceutical synthesis nih.govresearchgate.netresearchgate.netbiotage.comspinchem.com. |
In addition to trapping the allyl group, some reagents can also act as scavengers for the palladium catalyst itself. After the reaction is complete, residual palladium often needs to be removed, especially in the synthesis of active pharmaceutical ingredients. Solid-supported scavengers with high affinity for palladium, such as functionalized silica gels or polymers, are frequently used for this purpose, binding the metal and allowing for its removal by simple filtration nih.govresearchgate.netbiotage.comspinchem.com.
Intramolecular and Intermolecular Reactions of the Hydroxylamine Functionality
Beyond its role as a protected functional group, the N-allyl-hydroxylamine moiety possesses inherent reactivity that can be exploited in synthetic chemistry. The nitrogen atom is nucleophilic, and the adjacent allyl group can participate in various cyclization and addition reactions.
Intramolecular Reactions
The proximate positioning of the hydroxylamine and the allyl group in Fmoc-N-allyl-hydroxylamine allows for several potential intramolecular reactions, typically after the removal of the Fmoc protecting group.
One of the most significant potential reactions is an intramolecular Cope-type hydroamination . This is a thermally or catalytically induced reaction where the N-H or N-O bond of the hydroxylamine adds across the allyl double bond via a concerted, five-membered cyclic transition state nih.govrsc.orgresearchgate.net. This process would lead to the formation of a substituted isoxazolidine ring system, a valuable heterocyclic motif in medicinal chemistry. The reverse reaction, known as the Cope elimination, is also possible, and the equilibrium can be influenced by reaction conditions and substrate structure nih.govresearchgate.net.
Another possibility is palladium-catalyzed intramolecular amination . Transition metal catalysts, including palladium, are known to facilitate the intramolecular addition of amines and hydroxylamines to alkenes, often through C-H activation or aminopalladation pathways acs.orgresearchgate.netacs.orgepfl.ch. Such a reaction could provide an alternative route to nitrogen-containing heterocyclic structures.
Intermolecular Reactions
The nitrogen atom of the deprotected N-allyl-hydroxylamine is a potent nucleophile, capable of participating in a wide range of intermolecular reactions.
Nucleophilic Addition and Substitution: Like other amines, it can react with various electrophiles. For example, it can undergo Michael additions to α,β-unsaturated carbonyl compounds or participate in nucleophilic substitution reactions with alkyl halides. It readily reacts with aldehydes and ketones to form oximes quora.com.
Metal-Catalyzed Cross-Coupling: The N-H bond can participate in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-vinyl hydroxylamines organic-chemistry.org.
Aminative Difunctionalization of Alkenes: Hydroxylamine-derived reagents are increasingly used in iron-catalyzed aminative difunctionalization reactions of alkenes. These reactions allow for the simultaneous addition of the nitrogen and another functional group (e.g., a chlorine or azide) across a double bond, providing rapid access to complex, densely functionalized aliphatic amines ethz.chchemrxiv.org. While this compound itself would be a substrate rather than a reagent in this context, its core structure is representative of the types of molecules involved in these powerful transformations.
Cope-Type Hydroamination: In an intermolecular context, N-alkylhydroxylamines can add to activated alkenes and alkynes in a metal-free hydroamination reaction, providing a direct route to more complex hydroxylamine structures acs.orgorganic-chemistry.org.
This diverse reactivity makes the hydroxylamine functionality a versatile building block for the synthesis of a wide array of nitrogen-containing compounds.
Kinetic and Thermodynamic Studies in Transformations Involving this compound
Detailed kinetic and thermodynamic studies focusing specifically on this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be understood by examining the well-characterized transformations of its constituent functional groups: the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, the allyl group, and the hydroxylamine core.
The primary transformation involving the Fmoc group is its removal (deprotection). The cleavage of the Fmoc group proceeds through a base-catalyzed β-elimination mechanism (E1cB). luxembourg-bio.comnih.govresearchgate.net This two-step process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine. luxembourg-bio.comnih.govresearchgate.net This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine along with carbon dioxide. luxembourg-bio.com The reaction is generally fast, with deprotection kinetics showing that removal is often complete within minutes when using standard reagents like 20% piperidine in DMF. nih.govresearchgate.net The rate of this reaction is influenced by the base concentration, its pKa, and the polarity of the solvent. nih.govresearchgate.net
Transformations involving the allyl group typically relate to its function as a protecting group, for instance, for carboxylic acids (as an allyl ester) or amines (as an Alloc group). The removal of allyl groups is most commonly achieved via palladium(0)-catalyzed allyl transfer. nih.gov This deprotection is mild and orthogonal to the acid-labile Boc and base-labile Fmoc protecting groups. google.com The kinetics of this process can be accelerated, for example, through the use of microwave irradiation, which can reduce reaction times from hours to minutes while maintaining high product purity. nih.gov
The hydroxylamine moiety itself is a versatile functional group. Research on the reactivity of related compounds, such as N,N-dialkylhydroxylamines, in bioorthogonal ligation reactions with strained alkynes has shown rapid kinetics, with second-order rate constants as high as 84 M⁻¹s⁻¹. nih.gov In a specific application, an Fmoc-protected O-allyl hydroxylamine derivative was observed to have increased reactivity in a Cobalt(III)-catalyzed C–H carboamidation reaction compared to its Boc- and Cbz-protected counterparts, yielding the desired product in 69% yield. acs.org This suggests that the electronic properties of the Fmoc group may influence the reactivity of the N-allyl-hydroxylamine system in certain transformations.
Side Reactions and Strategies for Mitigation in Fmoc and Allyl Chemistry
The use of both Fmoc and allyl groups in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), is highly effective but can be accompanied by specific side reactions. Understanding these unwanted pathways is crucial for optimizing reaction conditions and maximizing the yield and purity of the target molecule.
Side Reactions in Fmoc Chemistry
The standard conditions for Fmoc group removal (20% piperidine in DMF) can promote several base-induced side reactions.
Aspartimide Formation: This is one of the most significant side reactions in Fmoc-SPPS. It occurs when a peptide sequence contains an aspartic acid residue, particularly when it is followed by glycine, asparagine, or serine. iris-biotech.depeptide.com The backbone nitrogen atom can attack the side-chain ester of the aspartate, forming a five-membered cyclic imide (aspartimide). iris-biotech.denih.gov This intermediate can then be hydrolyzed to a mixture of α- and β-aspartyl peptides or be attacked by piperidine, leading to piperidide adducts and often causing epimerization. iris-biotech.depeptide.comnih.gov
Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage of SPPS. peptide.comchempep.com After the deprotection of the second amino acid, its newly liberated N-terminal amine can attack the ester linkage connecting the dipeptide to the resin, cleaving the peptide from the support and forming a cyclic diketopiperazine. iris-biotech.dechempep.com This is especially common for sequences containing proline at the C-terminus. iris-biotech.depeptide.com
Racemization and β-Elimination at Cysteine Residues: Peptides with a C-terminal cysteine are susceptible to base-catalyzed side reactions. nih.govchempep.com The basic conditions of Fmoc deprotection can lead to epimerization at the C-terminal cysteine. nih.gov Furthermore, β-elimination of the cysteine's protected sulfhydryl group can form a dehydroalanine intermediate, which can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct. iris-biotech.depeptide.comchempep.com
Other Side Reactions: Additional side reactions include the guanidinylation of free amino groups when using carbodiimide or uronium/aminium activators, incomplete Fmoc deprotection leading to deletion sequences, and the oxidation of methionine residues to methionine sulfoxide. iris-biotech.de
Strategies for Mitigation in Fmoc Chemistry
A variety of strategies have been developed to minimize or suppress these side reactions.
| Side Reaction | Mitigation Strategy |
| Aspartimide Formation | - Use of bulkier side-chain protecting groups for Aspartate. iris-biotech.de - Addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution. peptide.comresearchgate.net - Use of backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the following amino acid. peptide.com - Replacement of piperidine with a less nucleophilic base like piperazine. researchgate.net |
| Diketopiperazine Formation | - Use of sterically hindered resins, such as 2-chlorotrityl chloride resin. peptide.comchempep.com - Incorporation of the first two amino acids as a pre-formed dipeptide building block. iris-biotech.dechempep.com |
| Cysteine-Related Reactions | - Use of a more sterically bulky protecting group for the cysteine side chain, such as a trityl (Trt) group, to minimize both β-elimination and piperidinyl-alanine formation. iris-biotech.depeptide.com |
| Guanidinylation | - Pre-activation of the amino acid before it is added to the resin, ensuring no excess activating reagent is present. iris-biotech.de - Use of phosphonium salt-based coupling reagents like PyBOP. iris-biotech.de |
Side Reactions in Allyl Chemistry
The allyl group is generally stable under the conditions of Fmoc-SPPS. However, side reactions can occur during its specific manipulation, especially when used in combination with other orthogonal protecting groups.
Reduction of Allyl Double Bond: The allyloxycarbonyl (Alloc) group is sometimes used in conjunction with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group. The standard deprotection condition for ivDde is treatment with hydrazine. A common side reaction under these conditions is the reduction of the allyl group's double bond, which is thought to be caused by small amounts of diazine present in the hydrazine reagent.
Over-acylation: In certain synthetic strategies, such as the N-acylurea approach for preparing peptide thioesters, an allyl-based protecting group (Alloc) may be used to temporarily block a reactive amine on a linker. If this protection is not used, side reactions involving over-acylation of the linker can occur, particularly with sterically unhindered amino acids like glycine, leading to branched by-products and reduced yields. researchgate.netnih.gov
Strategies for Mitigation in Allyl Chemistry
These side reactions can be effectively managed with careful adjustments to the reaction protocols.
| Side Reaction | Mitigation Strategy |
| Reduction of Allyl Double Bond | - Addition of allyl alcohol to the hydrazine deprotection solution acts as a scavenger, preventing the unwanted reduction of the allyl protecting group. |
| Over-acylation | - Introduction of an orthogonal allyloxycarbonyl (Alloc) protecting group on the secondary reactive site of the linker prevents undesired side reactivity during peptide chain elongation. researchgate.netnih.gov The Alloc group can be selectively removed post-synthesis to proceed with the intended transformation. nih.gov |
Applications of Fmoc N Allyl Hydroxylamine in Peptide and Bioconjugation Chemistry
Strategic Utility in Solid-Phase Peptide Synthesis (SPPS)
The use of fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its mild deprotection conditions which are compatible with a wide range of sensitive and modified amino acids. Within this framework, Fmoc-N-allyl-hydroxylamine and related protected hydroxylamines are valuable reagents for introducing specific functionalities into peptide sequences.
The incorporation of Fmoc-protected hydroxylamine (B1172632) derivatives, such as Fmoc-aminooxy acetic acid (Fmoc-Aoa), into a growing peptide chain is achieved using standard Fmoc-SPPS protocols. The process involves the sequential addition of Fmoc-protected amino acids to a solid support resin. The Fmoc group on the N-terminus of the resin-bound peptide is removed, typically with a piperidine (B6355638) solution, to expose a free amine. The desired Fmoc-protected hydroxylamine building block is then activated and coupled to this free amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The stability of the Fmoc-protected aminooxy group to these standard synthesis conditions makes it a reliable component for introduction at virtually any position within a peptide chain.
A key advantage of the allyl group in this compound is its orthogonal nature relative to other common protecting groups used in Fmoc-SPPS. The allyl group is stable under the conditions used for Fmoc group removal (piperidine) and final cleavage from most resins (e.g., trifluoroacetic acid, TFA). It can be selectively removed while the peptide remains attached to the solid support, using specific palladium catalysts like tetrakis(triphenylphosphine)palladium(0) in the presence of a scavenger. This selective deprotection exposes the hydroxylamine functionality on the peptide side chain, which can then be reacted with a variety of molecules to create specifically modified peptides. This strategy allows for site-specific labeling or the creation of lactam bridges for cyclic peptides.
The unique chemical properties of Fmoc-protected hydroxylamines are instrumental in the synthesis of complex peptide structures. For instance, the Fmoc-protected aminooxy group has been shown to be stable during the oxidative folding conditions required to form multiple disulfide bonds in complex peptides like conotoxins. This allows for the synthesis of a fully folded, stable peptide precursor containing the protected hydroxylamine, ready for subsequent modification. This approach is a significant advantage over methods where the modification must be introduced before folding, which can interfere with the complex folding process. Furthermore, the ability to perform selective on-resin deprotection of the allyl group facilitates the synthesis of side-chain-to-side-chain cyclic peptides, adding another layer of structural complexity that can be harnessed for therapeutic applications.
| Feature | Application in Complex Peptides | Research Finding |
| Stability | Synthesis of Disulfide-Rich Peptides | The Fmoc-protected aminooxy group remains intact during oxidative folding conditions, enabling the production of stable, folded peptide precursors. |
| Orthogonality | Side-Chain-to-Side-Chain Cyclization | The allyl protecting group can be selectively removed on-resin using palladium catalysis to allow for specific side-chain modifications and cyclization. |
| On-Demand Modification | Late-Stage Functionalization | Stable Fmoc-aminooxy-containing precursors can be stored and modified as needed, which is particularly useful for time-sensitive applications like radiolabeling. |
While a powerful tool, the use of this compound in SPPS is not without its challenges. A primary concern in any Fmoc-SPPS is preventing side reactions. For hydroxylamine-containing peptides, the high reactivity of the deprotected aminooxy group towards aldehydes and ketones, including common laboratory solvents like acetone, necessitates careful handling to avoid unwanted side products. The development of the Fmoc-protected version mitigates this by keeping the reactive group masked until its intended use. Optimization of the allyl group's removal is also critical; the palladium-mediated deprotection must be efficient and clean to avoid contamination of the final peptide
Contribution to the Design and Synthesis of Biologically Active Compounds
This compound is a pivotal reagent that contributes significantly to the design and synthesis of complex, biologically active molecules. chemimpex.com Its unique structure facilitates the strategic introduction and manipulation of the hydroxylamine group, a key functionality in many peptidomimetics and drug candidates.
Incorporation into Peptidomimetics and Drug Candidates
The hydroxylamine moiety, introduced using reagents like this compound, is a cornerstone in the development of peptidomimetics and novel drug candidates. chemimpex.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability, better cell permeability, and increased bioavailability. nih.gov
The KAHA ligation, which relies on an N-terminal hydroxylamine, has enabled the total chemical synthesis of numerous biologically active proteins that serve as drug candidates or research targets. ethz.ch This method has been successfully applied to synthesize proteins of up to 200 residues, demonstrating its robustness. ethz.chnih.gov The ability to incorporate unnatural amino acids and various modifications through this synthetic route is crucial for creating novel therapeutic proteins. ethz.ch For instance, the synthesis of a triazole-containing analogue of cystatin A, a biologically active compound, has been achieved through peptidomimetic ligations. iris-biotech.de Furthermore, the synthesis of histone tail-derived substrate peptidomimetic inhibitors has been accomplished using Fmoc amino acids that incorporate zinc-binding groups, showcasing the versatility of these building blocks in creating targeted inhibitors. nih.gov
Table 1: Examples of Proteins Synthesized Using α-Ketoacid-Hydroxylamine (KAHA) Ligation
| Protein | Residue Count | Biological Relevance |
|---|---|---|
| Betatrophin (ANGPTL8) | 177 | Protein hormone involved in lipid metabolism. ethz.chnih.gov |
| SUMO2/SUMO3 | ~100 | Small Ubiquitin-like Modifier proteins involved in post-translational modification. ethz.ch |
| UFM1 | ~85 | Ubiquitin-fold modifier 1, another protein involved in post-translational modification. ethz.ch |
| S100A4 | ~101 | Calcium-binding protein associated with cancer metastasis. ethz.chnih.gov |
| Nitrophorin 4 | ~170 | Nitric oxide-carrying heme protein from insect saliva. ethz.chnih.gov |
Facilitating Novel Hydroxylamine Functionality Introduction
This compound is a versatile chemical tool that facilitates the introduction of the hydroxylamine functional group into synthetic molecules. chemimpex.comchemimpex.com This functionality is valuable not only for ligation chemistry but also for its intrinsic properties in the final target molecule, which can include potential therapeutic effects. chemimpex.com
The use of protected hydroxylamine building blocks is essential for modern synthetic strategies. iris-biotech.de The Fmoc group provides temporary protection compatible with standard peptide synthesis, while the allyl group offers an orthogonal protection strategy. This dual protection allows chemists to selectively unmask the hydroxylamine at a desired point in a complex synthesis to perform further reactions. This strategic introduction is crucial for building complex molecules and creating libraries of compounds for screening. google.com
The development of novel hydroxylamine-derived reagents is an active area of research, aiming to install medicinally relevant amine groups and other nitrogen-containing functionalities into drug-like molecules. chemrxiv.org These synthetic methods expand the chemical toolbox available to medicinal chemists, enabling the creation of novel structures with unique biological activities. iris-biotech.denih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | - |
| (9H-fluoren-9-yl)methyl N-allyl-N-hydroxycarbamate | - |
| α-Ketoacid | KA |
| Hydroxylamine | HA |
| Fluorenylmethoxycarbonyl | Fmoc |
| (S)-5-oxaproline | Opr |
| Dimethyl sulfoxide | DMSO |
| N-methyl-2-pyrrolidinone | NMP |
| Cysteine | Cys |
| Betatrophin | ANGPTL8 |
| Small Ubiquitin-like Modifier 2/3 | SUMO2/SUMO3 |
| Ubiquitin-fold modifier 1 | UFM1 |
| Nitrophorin 4 | - |
| Cold shock protein A | CspA |
| Cystatin A | - |
| N-hydroxy-4-methoxybenzyl | Hmb |
| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | TBTU |
| 1-Hydroxybenzotriazole | HOBt |
| N,N-Diisopropylethylamine | DIEA |
Advanced Applications and Future Research Directions of Fmoc N Allyl Hydroxylamine
Integration into Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, which can be screened for biological activity or other desired properties. nih.gov The unique structure of Fmoc-N-allyl-hydroxylamine makes it an excellent building block for this purpose.
Generation of Diverse Chemical Libraries
The generation of chemical libraries often occurs on a solid support, a technique known as solid-phase synthesis (SPS). nih.gov this compound is well-suited for this approach. The Fmoc group serves as a temporary protecting group for the hydroxylamine's nitrogen atom. wikipedia.org It is stable under various reaction conditions but can be readily removed with a mild base, typically piperidine (B6355638), without affecting other acid-labile protecting groups that might be present on the growing molecule. nih.govwikipedia.org This orthogonality is a cornerstone of modern solid-phase synthesis.
The allyl group provides a second point of orthogonal reactivity. It is stable to the basic conditions used for Fmoc removal and the acidic conditions often used to cleave the final product from the solid support. google.comgoogle.com However, the allyl group can be selectively removed using specific catalysts, most commonly palladium(0) complexes. google.comgoogle.comnih.gov This allows for late-stage diversification of the molecule. For instance, after building a peptide-like chain using standard Fmoc chemistry, the allyl group can be removed to reveal a secondary amine, which can then be reacted with a new set of building blocks, dramatically increasing the library's complexity from a single core structure.
The hydroxylamine (B1172632) functionality itself is a key element for creating diversity. It can be acylated to form hydroxamic acids, a structural motif found in many enzyme inhibitors. google.com Methods for generating libraries of hydroxylamine derivatives on solid supports have been developed, highlighting their importance in drug discovery. google.com
Table 1: Functional Group Roles in Library Synthesis
| Functional Group | Role in Synthesis | Deprotection/Reaction Condition | Orthogonality |
|---|---|---|---|
| Fmoc | Temporary N-protection | 20% Piperidine in DMF wikipedia.org | Stable to acid and palladium catalysis wikipedia.orggoogle.com |
| Allyl | Orthogonal protection/diversification handle | Pd(0) catalyst (e.g., Pd(PPh₃)₄) google.comgoogle.com | Stable to standard acid/base cleavages google.com |
| Hydroxylamine | Core for derivatization | Acylation, alkylation, etc. google.com | Reactive nucleophile for further chemistry |
Emerging Roles in Materials Science Research
Self-assembling low molecular weight gelators (LMWGs) are of great interest in materials science for applications in cell culture, sensing, and electronics. qub.ac.uk Fmoc-protected amino acids are particularly effective LMWGs. qub.ac.ukrsc.orgresearchgate.net The self-assembly process is driven by a combination of hydrogen bonding and, crucially, π-π stacking interactions between the large, planar fluorenyl groups of the Fmoc moiety. qub.ac.ukrsc.orgmdpi.com This leads to the formation of nanofibrous networks that entrap solvent, creating a hydrogel. qub.ac.uk
Given that this compound contains the critical Fmoc group, it is a strong candidate for forming novel supramolecular materials like hydrogels. The hydroxylamine functionality could introduce additional hydrogen bonding interactions, potentially altering the gel's properties. rsc.org Moreover, the allyl group offers a unique advantage: it can serve as a reactive handle for post-assembly modification. Once the gel is formed, the allyl groups could be functionalized via reactions like thiol-ene "click" chemistry or cross-metathesis, allowing for the covalent attachment of bioactive molecules or the cross-linking of fibers to enhance the material's mechanical properties.
Catalytic and Novel Chemical Transformations Involving this compound
The hydroxylamine core of the molecule is reactive and can participate in a range of chemical transformations. While research on this compound itself is specific, the reactivity of N- and O-substituted hydroxylamines provides a clear indication of its potential.
N-alkyl-hydroxylamine reagents have been designed for iron-catalyzed aminative difunctionalization of alkenes, enabling the direct installation of medicinally relevant amine groups. chemrxiv.org This suggests that this compound could serve as a precursor to novel aminating reagents.
Furthermore, N,O-dialkylhydroxylamines can undergo interesting rearrangements. For example, O-allyl hydroxylamines have been reported to rearrange into N-allyl hydroxylamines in the presence of a strong base. researchgate.net The inherent reactivity of the N-O bond can also be harnessed for the synthesis of complex amines. researchgate.net An iridium-catalyzed allylic substitution using unprotected hydroxylamine has been shown to produce N-allylhydroxylamines with high selectivity. organic-chemistry.org this compound could be a substrate in similar catalytic systems, potentially leading to novel enantioselective transformations where the Fmoc group directs the stereochemical outcome.
Spectroscopic and Computational Approaches for Elucidating Chemical Behavior
A full understanding of the chemical behavior of this compound requires a combination of spectroscopic and computational methods.
Spectroscopic Techniques:
NMR Spectroscopy (¹H, ¹³C): Essential for confirming the chemical structure and purity of the compound.
FT-IR Spectroscopy: Useful for identifying the key functional groups, such as the carbonyl of the Fmoc carbamate, the C=C stretch of the allyl group, and the N-O and O-H stretches of the hydroxylamine.
Mass Spectrometry: Determines the precise molecular weight, confirming the compound's identity.
Fluorescence Spectroscopy: The fluorenyl group is highly fluorescent. wikipedia.org This property can be exploited to monitor the Fmoc deprotection reaction in real-time during solid-phase synthesis. nih.gov It is also a powerful tool for studying the self-assembly of Fmoc-containing molecules into materials, as changes in the fluorescence emission can provide insights into molecular aggregation. mdpi.com
UV-Vis Spectroscopy: Has been used to study the binding of hydroxylamine derivatives to the heme iron in enzymes like IDO1, indicating its utility in mechanistic studies. nih.gov
Computational Approaches:
Density Functional Theory (DFT): Can be used to model reaction mechanisms involving the hydroxylamine or allyl groups, calculate activation energies, and predict the regioselectivity of transformations.
Molecular Docking: If the compound or its derivatives are being investigated as enzyme inhibitors, docking studies can predict plausible binding modes within the protein's active site. nih.gov Such studies have been performed for other hydroxylamine-based inhibitors. nih.gov
Molecular Dynamics (MD) Simulations: Could be employed to simulate the self-assembly process of the molecule into larger supramolecular structures, providing insight into the formation of potential hydrogels.
Future Perspectives and Unexplored Research Avenues for this compound
This compound stands as a versatile building block with significant untapped potential. While its constituent parts are well-understood in various contexts, the molecule as a whole opens up several exciting research avenues.
Advanced Materials: A systematic investigation into its self-assembly properties is warranted. This includes studying its ability to form hydrogels or organogels under different conditions (pH, solvent) and exploring the post-assembly functionalization of the allyl groups to create "smart" materials that can respond to external stimuli or serve as scaffolds for tissue engineering. mdpi.com
Bioconjugation and Proteomics: The trifunctional nature of this molecule makes it an ideal candidate for use as a chemical linker. It could be used to conjugate peptides to other molecules or surfaces. For example, the hydroxylamine could be attached to a solid support, a peptide chain built off the Fmoc-protected amine, and the allyl group used for a final orthogonal ligation step.
Catalysis: The development of novel catalytic cycles where this compound or its derivatives act as ligands or reactive partners is a promising area. Its potential role in enantioselective synthesis, guided by the chiral environment of a peptide chain built onto the molecule, remains to be explored.
Drug Discovery: The systematic inclusion of this compound into diverse combinatorial libraries, especially DELs, could lead to the discovery of novel bioactive compounds. nih.govnih.gov The hydroxylamine moiety is a known pharmacophore in inhibitors of enzymes like ribonucleotide reductase and indoleamine 2,3-dioxygenase, making it a privileged structure for targeted library design. nih.govacs.org
Q & A
Basic: What are the standard protocols for synthesizing Fmoc-N-allyl-hydroxylamine, and how can reaction efficiency be monitored?
Answer:
Synthesis typically involves introducing the Fmoc (9-fluorenylmethoxycarbonyl) group to N-allyl-hydroxylamine under controlled alkaline conditions. Key steps include:
- Coupling Reaction : Use coupling agents like HOBt (1-hydroxybenzotriazole) and EDC (ethylcarbodiimide hydrochloride) in anhydrous solvents (e.g., DMF) at 0–4°C to minimize side reactions .
- pH Control : Maintain pH >7 to prevent protonation of free amino groups but avoid excessive alkalinity to prevent Fmoc cleavage .
- Purification : Employ liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography. Monitor reaction progress via TLC or HPLC, with UV detection at 265–280 nm (Fmoc absorption) .
Basic: How to assess and mitigate common impurities in this compound?
Answer:
Common impurities include:
- Free Amine : Due to incomplete Fmoc protection. Detect via ninhydrin test or HPLC retention time shifts .
- Dipeptide Byproducts : Formed during coupling. Reduce by optimizing stoichiometry (1:1 molar ratio of Fmoc-Cl to substrate) and reaction time .
- β-Alanine Adducts : Generated from Fmoc-OSu (succinimide ester) side reactions. Use fresh reagents and avoid prolonged storage .
Mitigation : Employ reversed-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) for purity analysis (>98% target compound) .
Advanced: How to optimize Fmoc deprotection in peptide sequences prone to aggregation or side-chain degradation?
Answer:
Traditional piperidine-based deprotection (20% in DMF) may destabilize sensitive sequences. Alternatives include:
- Ionic Liquids : Use 1-ethyl-3-methylimidazolium acetate for gentler Fmoc removal, preserving acid-labile groups (e.g., tert-butyl esters) .
- Solid-Phase Synthesis : Polymer-bound Fmoc-hydroxylamine (e.g., 2-chlorotrityl resin) enables selective cleavage under mild acidic conditions (1% TFA in DCM), minimizing side reactions .
- Kinetic Monitoring : Track deprotection via UV absorbance (301 nm for dibenzofulvene-piperidine adduct) to avoid overexposure .
Advanced: How to resolve contradictions in coupling efficiency when using this compound in solid-phase peptide synthesis (SPPS)?
Answer:
Contradictions may arise from:
- Steric Hindrance : Bulky allyl groups reduce coupling efficiency. Use microwave-assisted synthesis (50°C, 20 W) or double coupling with excess reagent (3 eq.) .
- Solvent Effects : Switch from DMF to NMP (N-methylpyrrolidone) for better solubility of hydrophobic sequences .
- Real-Time Monitoring : Employ inline FTIR to detect carbodiimide consumption or conduct Kaiser tests for unreacted amines .
Application-Focused: How can this compound be utilized in designing stimuli-responsive biomaterials?
Answer:
The allyl group enables post-synthetic modifications (e.g., thiol-ene "click" chemistry) for functionalizing hydrogels or drug-delivery systems:
- Hydrogel Formation : Co-assemble this compound with Fmoc-amino acids (e.g., Fmoc-β-Ala-OH) at pH 7.4 to form nanofibrous networks. UV-triggered crosslinking enhances mechanical stability .
- Drug Conjugation : React the allyl group with thiolated drugs (e.g., doxorubicin) via photoinitiated thiol-ene reactions (365 nm, 5 mW/cm²) for controlled release .
Methodological: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm Fmoc integration (δ 7.2–7.8 ppm for fluorenyl protons) and allyl group geometry (δ 5.1–5.9 ppm for vinyl protons) .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomeric impurities (common in allyl-containing compounds) .
- LCMS : ESI-MS in positive ion mode to verify molecular weight ([M+H]+ for C18H17NO4: calc. 311.33, observed 311.3 ± 0.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
